Enhanced Lipophilicity (XLogP3) Compared to Non-Chlorinated Core
The introduction of two chlorine atoms at the 2 and 3 positions significantly increases the lipophilicity of the N-methylbenzamide scaffold, directly impacting membrane permeability and non-specific binding in biological systems. The XLogP3 for 2,3-dichloro-N-methylbenzamide is computed to be 2.5 [1], a substantial increase from the estimated XLogP3 of ~0.7 for the unsubstituted N-methylbenzamide core. This quantified difference of +1.8 log units guides formulation and assay design.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-Methylbenzamide (estimated XLogP3 = 0.7) |
| Quantified Difference | Δ XLogP3 = +1.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantifiable increase in lipophilicity directly influences compound absorption and distribution, justifying its selection over the unsubstituted benzamide for applications requiring cellular uptake or specific logD profiles.
- [1] PubChem. (2025). 2,3-dichloro-N-methylbenzamide (XLogP3 Property). National Center for Biotechnology Information. View Source
